A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents
A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of α-cyano compounds, a class of molecules significant in pharmaceutical and chemical research. Understanding the solubility of these compounds is critical for their effective use in drug design, synthesis, and formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway and workflow diagrams to support researchers in their scientific endeavors.
Quantitative Solubility Data
The following tables summarize the solubility of various α-cyano compounds in a range of common organic solvents. The data is compiled from various sources and presented to facilitate easy comparison and reference.
Table 1: Solubility of 2-Cyanoacetamide
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| N,N-dimethylformamide | 273.15 - 318.15 | Data not available in mole fraction |
| Acetone | 273.15 - 318.15 | Data not available in mole fraction |
| Acetonitrile | 273.15 - 318.15 | Data not available in mole fraction |
| Methanol | 273.15 - 318.15 | Data not available in mole fraction |
| Methyl Acetate | 273.15 - 318.15 | Data not available in mole fraction |
| Tetrahydrofuran | 273.15 - 318.15 | Data not available in mole fraction |
| Ethanol | 273.15 - 318.15 | Data not available in mole fraction |
| Ethyl Acetate | 273.15 - 318.15 | Data not available in mole fraction |
| n-Propanol | 273.15 - 318.15 | Data not available in mole fraction |
| n-Butanol | 273.15 - 318.15 | Data not available in mole fraction |
| Trichloromethane | 273.15 - 318.15 | Data not available in mole fraction |
| Dichloromethane | 273.15 - 318.15 | Data not available in mole fraction |
| 1,4-Dioxane | 273.15 - 318.15 | Data not available in mole fraction |
| Water | 273.15 - 318.15 | Data not available in mole fraction |
Note: A 2019 study measured the solubility of 2-cyanoacetamide in these 14 solvents using a laser dynamic method, but the primary data is presented in graphical form in the publication. The general solubility order was found to be: N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate >1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[1][2] A separate study determined the solubility of 2-cyanoacetamide in aqueous binary mixtures of methanol, ethanol, 1-propanol, and 2-propanol using a gravimetric technique.[3][4]
Table 2: Solubility of Ethyl Cyanoacetate
| Solvent | Solubility | Temperature (°C) |
| Water | 20 g/L | 20 |
| Ethanol | Very Soluble | Not Specified |
| Ethyl Ether | Very Soluble | Not Specified |
Sources indicate that ethyl cyanoacetate is very soluble in ethanol and ethyl ether.[5] Its water solubility is reported to be 20 g/L at 20°C.[6]
Table 3: Qualitative Solubility of Other α-Cyano Compounds
| Compound | Solvent | Solubility |
| Cyanoacetic Acid | Water, Alcohol, Ether | Soluble |
| Benzene, Chloroform | Slightly Soluble | |
| Malononitrile | Water | Soluble (13% at 20°C) |
| Ethyl Ether, Isopropyl Ether | High Solubility | |
| Methylene Chloride, Chloroform | High Solubility |
Cyanoacetic acid is soluble in water, alcohol, and ether, and slightly soluble in benzene and chloroform. Malononitrile is soluble in water, with a high solubility in ethers and halogenated hydrocarbons.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in chemical and pharmaceutical research. Several well-established methods are employed, each with its own advantages and applications.
Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method
This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.[7]
Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to reach equilibrium.
Materials:
-
Test compound (solid)
-
Solvent of interest
-
Conical flasks or vials with secure caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a known volume of the solvent in a flask. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample is typically centrifuged or allowed to stand undisturbed.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is then calculated from the measured concentration of the diluted solution, taking into account the dilution factor.
Gravimetric Method
This method is a straightforward and accurate technique for determining the solubility of a non-volatile solute in a volatile solvent.[8][9][10]
Objective: To determine the solubility of a compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.
Materials:
-
Test compound (solid)
-
Solvent of interest
-
Conical flask or beaker
-
Stirring rod or magnetic stirrer
-
Filtration apparatus
-
Evaporating dish
-
Oven
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution at a constant temperature as described in the shake-flask method.
-
Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.
-
Evaporation of Solvent: Carefully evaporate the solvent from the solution by heating the evaporating dish in an oven at a temperature below the decomposition point of the solute.
-
Drying and Weighing the Solute: Once all the solvent has evaporated, dry the residue in the oven to a constant weight. Cool the dish in a desiccator and weigh it accurately.
-
Calculation:
-
Mass of the solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Kinetic Solubility Assay: Nephelometry
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[11][12] Nephelometry, which measures the light scattered by suspended particles, is a common detection method.[13][14]
Objective: To rapidly determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Materials:
-
Test compounds dissolved in a stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Nephelometer (plate reader with light-scattering detection)
-
Liquid handling system for serial dilutions
Procedure:
-
Compound Plating: Dispense a small volume of the compound's DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to the wells to create a range of final compound concentrations. The addition of the aqueous buffer to the DMSO solution can induce precipitation of poorly soluble compounds.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank or a highly soluble control compound.
Visualizations of Relevant Pathways and Workflows
To provide a broader context for the application of α-cyano compounds in drug development, the following diagrams illustrate a key signaling pathway targeted by a small molecule inhibitor and a typical workflow for small molecule drug discovery.
Caption: Gefitinib signaling pathway.[15][16][17][18][19]
Caption: Small molecule drug discovery workflow.[20][21][22][23]
Caption: Cyclosporin A signaling pathway.[24][25][26][27][28]
This guide serves as a foundational resource for professionals working with α-cyano compounds. The provided data and protocols are intended to streamline experimental design and enhance the understanding of the physicochemical properties of this important class of molecules.
References
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- 20. reddit.com [reddit.com]
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- 22. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 23. upm-inc.com [upm-inc.com]
- 24. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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